molecular formula C23H18Cl3N5O B13405900 [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride

[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride

Cat. No.: B13405900
M. Wt: 486.8 g/mol
InChI Key: GCXRSLSNVJDKMV-UHFFFAOYSA-M
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Description

[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a triazine ring and a phenoxazinylidene moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride typically involves the reaction of cyanuric chloride with various amines and phenoxazinylidene derivatives. One common method involves the nucleophilic substitution of cyanuric chloride with 4-aminobenzoic acid, followed by further reactions with diethylamine and phenoxazinylidene derivatives . The reaction conditions often include the use of sodium carbonate as an acid scavenger and maintaining the temperature in an ice bath to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, diethylamine, and various phenoxazinylidene derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dioxane .

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives and phenoxazinylidene compounds, which can have applications in different fields .

Scientific Research Applications

Chemistry

In chemistry, [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride is used as a precursor for synthesizing other complex organic molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also explored for use in organic electronics and semiconductors .

Mechanism of Action

The mechanism of action of [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride involves its interaction with cellular components. The triazine ring can interact with nucleic acids, while the phenoxazinylidene moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These interactions can disrupt cellular processes, leading to antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride stands out due to its unique combination of a triazine ring and a phenoxazinylidene moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H18Cl3N5O

Molecular Weight

486.8 g/mol

IUPAC Name

[5-(4,6-dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C23H18Cl2N5O.ClH/c1-3-30(4-2)13-9-10-17-18(11-13)31-19-12-16(21-27-22(24)29-23(25)28-21)14-7-5-6-8-15(14)20(19)26-17;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

GCXRSLSNVJDKMV-UHFFFAOYSA-M

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)C5=NC(=NC(=N5)Cl)Cl)OC2=C1)CC.[Cl-]

Origin of Product

United States

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